molecular formula C15H17N3O2S B2476785 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole CAS No. 1208814-44-1

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole

Cat. No.: B2476785
CAS No.: 1208814-44-1
M. Wt: 303.38
InChI Key: BVXCBHMMNMTBPR-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a 1,2,3-thiadiazole core, a heterocyclic scaffold known for its diverse biological activities and significant research value . Derivatives of the 1,2,3-thiadiazole ring system are subjects of ongoing investigation due to their potential interaction with various biological targets . The structure of this particular compound incorporates a 4-methoxyphenyl-substituted pyrrolidine moiety, a feature present in other biologically active molecules targeting the central nervous system . Research into similar thiadiazole-containing compounds has indicated potential activity in neurological and psychiatric domains, with some analogs demonstrating mechanisms that involve the modulation of monoamine oxidase A (MAO-A) activity and interaction with serotonergic pathways . Furthermore, the 4-methyl-1,2,3-thiadiazole group is a recognized building block in chemical synthesis, often used to create more complex molecules for pharmaceutical screening . This reagent is provided strictly For Research Use Only and is intended for laboratory investigations by qualified researchers. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers are encouraged to handle this compound according to appropriate laboratory safety protocols.

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-14(21-17-16-10)15(19)18-8-7-12(9-18)11-3-5-13(20-2)6-4-11/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCBHMMNMTBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole typically involves multi-step organic reactions. One common approach is:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole: can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity
Research indicates that compounds similar to 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole can exhibit significant anticonvulsant properties. For instance, thiazole derivatives have been synthesized and tested for their effectiveness in treating seizures. One study highlighted that certain thiazole-integrated pyrrolidin-2-one analogues demonstrated promising anticonvulsant activity with effective doses significantly lower than toxic doses, showcasing a favorable protection index .

2. Antitumor Activity
The compound's structural characteristics suggest potential anticancer properties. Recent studies have synthesized various thiazole-pyridine hybrids and evaluated their activity against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One derivative showed an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil . This highlights the potential of thiadiazole derivatives in cancer treatment.

3. Inhibition of Enzymes
Compounds containing thiadiazole moieties have been investigated for their ability to inhibit key enzymes involved in inflammatory processes. For example, dual inhibitors targeting 5-lipoxygenase and cyclooxygenase have been developed from related structures. These inhibitors exhibited significant potency with IC50 values in the low micromolar range, indicating their potential use in anti-inflammatory therapies .

Materials Science Applications

1. Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers and materials. The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

2. Chemical Reactivity
The compound's functional groups may participate in various chemical reactions such as nucleophilic substitutions and oxidations. This reactivity can be harnessed to create new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Case Studies

Study Focus Findings
Siddiqui et al. (2020)Anticonvulsant ActivityDeveloped thiazole derivatives showing high anticonvulsant efficacy with favorable safety profiles .
Łączkowski et al.Antitumor ActivitySynthesized thiazole-pyridine hybrids with significant cytotoxic effects against various cancer cell lines .
Research on InhibitorsEnzyme InhibitionIdentified thiadiazole derivatives as potent dual inhibitors of inflammatory enzymes with promising pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl)-N'-(3,5-dichloropyridin-2-yl)-diacylhydrazine
  • Structure : Contains dual 4-methyl-1,2,3-thiadiazole groups linked via a diacylhydrazine bridge.
  • Key Differences : The absence of a pyrrolidine-carbonyl group and the inclusion of a dichloropyridinyl moiety.
  • Biological Activity : Exhibits insecticidal properties due to the dichloropyridinyl group, which enhances acetylcholine receptor binding .
  • Relevance : Highlights the importance of halogenated substituents in pesticidal activity compared to the methoxyphenyl group in the target compound.
(b) 5-(3-Chloro-4-methylanilinocarbonyl)-4-methyl-1,2,3-thiadiazole (Honeywell R1109)
  • Structure : Features a 4-methyl-thiadiazole core with a carboxamide-linked 3-chloro-4-methylphenyl group.
  • Key Differences : Replaces the pyrrolidine-methoxyphenyl moiety with a simpler chloro-methylphenyl group.
  • Application : Used as an analytical standard for pesticide residue testing, indicating structural compatibility with agrochemical detection methods .
(c) Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
  • Structure : Pyrazole-based insecticide with trifluoromethyl and sulfinyl groups.
  • Key Differences : Pyrazole core vs. thiadiazole; halogenated aryl groups dominate its activity.
  • Relevance : Demonstrates that sulfur-containing heterocycles (e.g., thiadiazole, pyrazole) are versatile scaffolds for pesticidal activity, but substituent electronegativity dictates target specificity .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological/Industrial Application
Target Compound 1,2,3-Thiadiazole 4-methyl, 5-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl) Under research (potential agrochemical)
N-tert-butyl-...diacylhydrazine 1,2,3-Thiadiazole Dichloropyridinyl, diacylhydrazine Insecticidal activity
Honeywell R1109 1,2,3-Thiadiazole 3-Chloro-4-methylphenyl carboxamide Analytical standard for pesticides
Fipronil Pyrazole Trifluoromethyl, sulfinyl, dichlorophenyl Broad-spectrum insecticide

Electronic and Steric Effects

  • Methoxyphenyl vs. However, halogenated groups improve binding to neuronal targets (e.g., GABA receptors) .
  • Pyrrolidine-Carbonyl vs. Carboxamide : The pyrrolidine ring introduces conformational rigidity, which may enhance selectivity in biological systems, whereas carboxamide-linked groups (e.g., Honeywell R1109) prioritize stability for analytical applications .

Biological Activity

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrrolidine ring and a thiadiazole moiety, which may contribute to its diverse biological effects.

Chemical Structure

The compound can be structurally represented as follows:

IUPAC Name [3(4methoxyphenyl)pyrrolidin1yl](4methylthiadiazol5yl)methanone\text{IUPAC Name }[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone

This structure is characterized by:

  • A pyrrolidine ring , which is often associated with neuroactive properties.
  • A thiadiazole ring , known for its diverse pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, derivatives of 1,3,4-thiadiazoles have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action appears to involve the induction of apoptosis through pathways involving caspases and other apoptotic proteins . A comparative study highlighted that compounds with similar structures exhibited varying degrees of activity against these cancer cell lines, with some achieving IC50 values as low as 6.6 µM against MCF-7 cells .

The biological activity of this compound is thought to arise from its ability to interact with multiple biological targets. In silico studies suggest that the compound may act on key proteins involved in cell proliferation and apoptosis regulation . The presence of the methoxyphenyl group appears to enhance its interaction with these targets.

Comparative Analysis

To better understand the uniqueness of this compound compared to other similar structures, a table summarizing related compounds and their biological activities is presented below:

Compound NameStructural FeaturesBiological Activity
4-MethylthiadiazoleThiadiazole ringModerate antimicrobial activity
4-MethoxyphenylpyrrolidinePyrrolidine ringNeuroactive properties
1,3,4-Thiadiazole derivativesThiadiazole coreAnticancer and antimicrobial activities

The distinctive combination of functional groups in this compound enhances its potential as a versatile building block in drug design.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study synthesized various thiadiazole derivatives and tested their cytotoxicity against breast cancer cell lines. The results indicated that compounds with specific substituents showed enhanced activity, highlighting the importance of structural modifications in drug design .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains. The findings revealed promising results, indicating that these compounds could serve as potential leads for developing new antibiotics .

Q & A

Basic: What are the optimal synthetic routes for constructing the 1,2,3-thiadiazole core in this compound?

The thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or via [2+3] cycloaddition reactions. For example, describes a method for 1,3,4-thiadiazole synthesis using thiosemicarbazide and POCl₃ under reflux, which could be adapted. Key steps include:

  • Reacting a carboxylic acid derivative (e.g., 4-phenyl butyric acid) with N-phenylthiosemicarbazide.
  • Heating with POCl₃ at 90°C for 3 hours to induce cyclization.
  • Precipitation via pH adjustment (8–9) with ammonia and purification by recrystallization (DMSO/water) .
    Note: For the 1,2,3-thiadiazole variant, substituent positioning (e.g., methyl at C4) requires careful stoichiometric control to avoid regioisomeric byproducts.

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The methyl group on the thiadiazole (C4) appears as a singlet near δ 2.38 ppm (similar to methylbenzyl groups in ). The pyrrolidine protons show splitting patterns (e.g., δ 3.5–4.0 ppm for carbonyl-adjacent protons).
  • ¹³C NMR : The thiadiazole carbons resonate at δ 150–160 ppm, while the pyrrolidine carbonyl appears near δ 170 ppm ( , 8 ).
  • IR : A strong carbonyl stretch (C=O) near 1680 cm⁻¹ and thiadiazole ring vibrations at 1545–1470 cm⁻¹ are diagnostic ( , 8 ).

Basic: What biological screening assays are appropriate for preliminary evaluation?

Given structural analogs in and 15 (pyrazolines and pyrazoles with 4-methoxyphenyl groups), prioritize:

  • Enzyme inhibition assays : Carbonic anhydrase or cyclooxygenase (COX) targets, using fluorometric/colorimetric substrates.
  • Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
    Methodology : Use positive controls (e.g., acetazolamide for carbonic anhydrase) and validate via dose-response curves .

Advanced: How does the 4-methoxyphenyl group influence conformational stability and bioactivity?

  • Crystallography : shows that 4-methoxyphenyl substituents in pyrazolines adopt planar conformations due to π-π stacking, enhancing binding to hydrophobic enzyme pockets.
  • SAR : Methoxy groups improve metabolic stability by reducing oxidative metabolism (vs. unsubstituted phenyl). Compare activity of analogs with -OCH₃ vs. -NO₂/-Cl ( ).
  • Computational modeling : Perform DFT calculations to assess steric/electronic effects on pyrrolidine-thiadiazole torsion angles .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Case Study : If analog A shows antitumor activity but analog B (with minor substituent changes) is inactive:

  • Structural analysis : Use X-ray crystallography ( ) to compare binding modes.
  • Solubility/permeability : Measure logP (e.g., shake-flask method) to rule out bioavailability issues.
  • Off-target profiling : Screen against kinase panels to identify unintended interactions.
    Reference : highlights how N-substitution in pyrazolines drastically alters activity due to steric hindrance .

Advanced: What strategies improve yield in the pyrrolidine-carbonyl-thiadiazole coupling step?

  • Coupling reagents : Use EDCI/HOBt or DCC/DMAP in anhydrous DCM (0–5°C) to minimize hydrolysis ( ).
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Purification : Dry-load crude product onto Celite and use gradient flash chromatography (cyclohexane/ethyl acetate, 0–25% EA) for optimal separation ( ).
    Yield optimization : Monitor reaction via TLC (Rf ~0.58 in 2:1 cyclohexane/EA) and confirm purity via HPLC .

Advanced: How to analyze electronic effects of the thiadiazole ring using computational chemistry?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces. The thiadiazole’s electron-deficient nature enhances electrophilic reactivity at C5.
  • NBO analysis : Quantify charge distribution; the sulfur atoms contribute to aromaticity and H-bond acceptor capacity ( , 16 ).
  • Docking studies : Simulate interactions with carbonic anhydrase IX (overexpressed in tumors) to rationalize bioactivity .

Advanced: What crystallization conditions favor high-quality single crystals for XRD?

  • Solvent selection : Use slow evaporation from ethanol/DMSO (2:1) or ethyl acetate/hexane mixtures ( , 20 ).
  • Temperature : Crystallize at 4°C to reduce nucleation rate.
  • Additives : Introduce trace CHCl₃ to induce polymorphism (test via powder XRD).
    Validation : Check for R-factor < 0.05 and validate hydrogen bonding (e.g., C=O⋯H-N) in the crystal lattice .

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